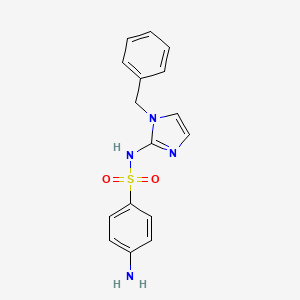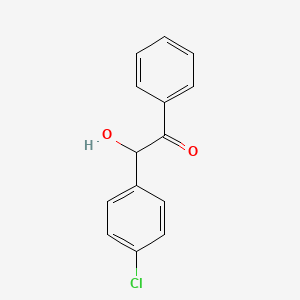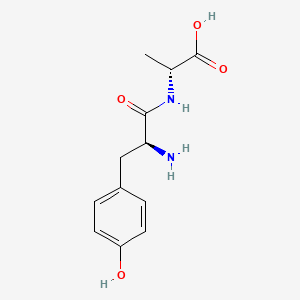![molecular formula C22H27NO B14472635 2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol CAS No. 65628-04-8](/img/structure/B14472635.png)
2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis(4-methylphenyl)-3-azabicyclo[331]nonan-9-ol is a complex organic compound belonging to the class of bicyclic compounds It features a unique structure with two 4-methylphenyl groups attached to a 3-azabicyclo[331]nonane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol typically involves a multi-step process. One common method starts with the preparation of the bicyclic core, followed by the introduction of the 4-methylphenyl groups. The reaction conditions often involve the use of strong bases and solvents such as methanol or ethanol. For example, a 9-azabicyclo[3.3.1]nonan-3-one derivative can be reduced using sodium borohydride in a methanol solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts, such as ruthenium complexes, can enhance the efficiency and yield of the reactions . The process is optimized to ensure cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-methylphenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction can produce an alcohol.
Wissenschaftliche Forschungsanwendungen
2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol involves its interaction with specific molecular targets. For instance, it has been found to have a high affinity for κ-opioid receptors, which are involved in pain modulation . The compound’s unique structure allows it to fit into the receptor’s binding site, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Bis(4-butoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one
- 2,4-Bis(4-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-one
Uniqueness
2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high affinity for κ-opioid receptors sets it apart from other similar compounds, making it a valuable candidate for therapeutic research .
Eigenschaften
CAS-Nummer |
65628-04-8 |
|---|---|
Molekularformel |
C22H27NO |
Molekulargewicht |
321.5 g/mol |
IUPAC-Name |
2,4-bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C22H27NO/c1-14-6-10-16(11-7-14)20-18-4-3-5-19(22(18)24)21(23-20)17-12-8-15(2)9-13-17/h6-13,18-24H,3-5H2,1-2H3 |
InChI-Schlüssel |
JCRVIJFONCBSLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C3CCCC(C3O)C(N2)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]-](/img/structure/B14472560.png)
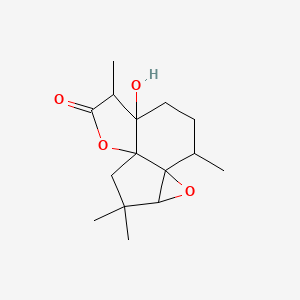
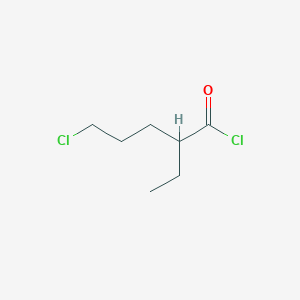
![(E)-Bis[4-(dimethoxymethyl)phenyl]diazene](/img/structure/B14472568.png)
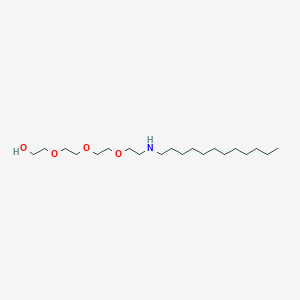
![9-Ethyl-3-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14472585.png)
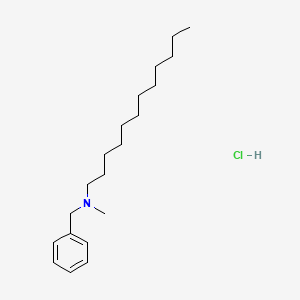
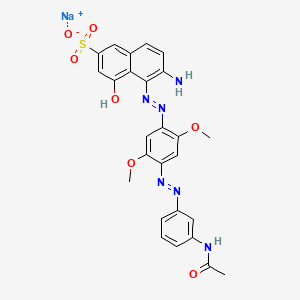
![4,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14472621.png)
![2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol](/img/structure/B14472632.png)
